molecular formula C₂₅H₂₃N₅O₂S₂ B126714 3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195987-41-8

3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

カタログ番号 B126714
CAS番号: 195987-41-8
分子量: 489.6 g/mol
InChIキー: OLCWFLWEHWLBTO-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS 214662 is a potent inhibitor of farnesyltransferase (FTase;  IC50 = 1.3 nM). It is selective for FTase over geranylgeranyl transferase (GGTase;  IC50 = 1,900 nM). It inhibits the growth of MEK2, A2780, and PC3 cancer cells expressing wild-type Ras (IC50s = 2.5, 0.04, and 0.15 μM, respectively), as well as HCT116, MIP, RC-165, and MIA PaCa-2 cells expressing mutant K-Ras (IC50s = 0.06, 0.3, 0.3, and 0.12 μM, respectively). BMS 214662 induces apoptosis in HCT116 cells in a concentration-dependent manner. In vivo, BMS 214662 (600 mg/kg) is curative in an HCT116 mouse xenograft model. It also reduces tumor growth in Calu-1, HT-29, EJ-1, and MIA PaCa-2 mouse xenograft models.
BMS-214662 is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
BMS-214662 has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others.

科学的研究の応用

Cancer Therapy: Apoptosis Induction

BMS-214662 has been identified as a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme often associated with cancer cell proliferation . It has demonstrated significant apoptotic activity, meaning it can induce programmed cell death in cancer cells. This is particularly important for treating tumors that are resistant to other forms of chemotherapy.

Treatment of Ras-Dependent Tumors

The compound has shown promise in reversing the H-Ras-transformed phenotype in rodent fibroblasts . Since many cancers, such as colon and pancreatic cancers, are driven by mutations in the Ras gene, BMS-214662 could be a valuable tool in targeting these Ras-dependent tumors.

Overcoming Drug Resistance

BMS-214662 has been effective against a subline of HCT-116 human colon carcinoma cells that are resistant to many standard cytotoxic agents . This suggests that BMS-214662 could be used to overcome multiple drug resistance mechanisms in cancer cells, a significant hurdle in current cancer treatments.

Selective Cytotoxicity

The compound has shown robust cell-selective cytotoxic activity, meaning it can target cancer cells without affecting normal, healthy cells . This selectivity is crucial for reducing the side effects of cancer treatment and improving patient quality of life.

Pharmacokinetic Studies

Pharmacokinetic and pharmacodynamic studies of BMS-214662 have revealed that it has linear plasma pharmacokinetics with high interpatient variability . Understanding its pharmacokinetics is essential for optimizing dosage and administration schedules in clinical settings.

Potential for Broad Spectrum Antitumor Activity

Preclinical studies suggest that BMS-214662 has broad-spectrum activity against various human tumors, including colon, lung, and bladder carcinomas . This indicates its potential as a versatile antitumor agent that could be applicable to multiple cancer types.

作用機序

BMS-214662, also known as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile, is a potent and selective inhibitor of farnesyltransferase . This compound has been used in trials studying the treatment of various types of leukemia .

Target of Action

The primary target of BMS-214662 is the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .

Mode of Action

BMS-214662 inhibits farnesyltransferase, thereby preventing the farnesylation of proteins such as Ras . This inhibition disrupts the function of these proteins, leading to changes in cell signaling pathways . In particular, BMS-214662 has been shown to reverse the H-Ras-transformed phenotype in rodent fibroblasts .

Biochemical Pathways

By inhibiting farnesyltransferase, BMS-214662 affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its disruption can lead to apoptosis, or programmed cell death . BMS-214662 has been shown to induce apoptosis in both quiescent and proliferating acute myeloid leukemia cells via up-regulation of protein kinase Cβ and activation of the intrinsic apoptotic pathway .

Pharmacokinetics

The pharmacokinetics of BMS-214662 have been studied in patients with advanced solid tumors . The compound was administered as a 1-hour infusion, followed by cisplatin . There was no apparent pharmacokinetic interaction between the two drugs at the recommended dose levels . The study found a dose-dependent inhibition of farnesyltransferase activity, which returned to control levels within 24 hours of drug administration .

Result of Action

BMS-214662 has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . It has shown good potency in inhibiting H-ras-transformed rodent cells, A2780 human ovarian carcinoma tumor cells, and HCT-116 human colon carcinoma tumor cells . Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas .

Action Environment

The action of BMS-214662 can be influenced by various environmental factors. Additionally, the compound was active when administered both parenterally and orally, and was effective in both athymic and conventional mice . Two murine tumors, lewis lung carcinoma and m5076 sarcoma, were insensitive to the compound .

特性

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWFLWEHWLBTO-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173260
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine

CAS RN

195987-41-8
Record name BMS 214662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-214662
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-214662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 3
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 4
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 5
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 6
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Q & A

Q1: What is the primary target of BMS-214662?

A: BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FT). [, , , , ]

Q2: How does BMS-214662 interact with its target?

A: BMS-214662 binds to FT and competitively inhibits the transfer of a farnesyl group to proteins, preventing their proper localization and function. [, , ]

Q3: Does BMS-214662's activity depend solely on FT inhibition?

A: While BMS-214662 is a potent FTI, research suggests it may have additional mechanisms of action. For instance, a structurally similar FTI, BMS-225975, exhibits similar FT inhibition but significantly lower potency against Chronic Myeloid Leukemia (CML) stem cells. [, , ]

Q4: What are the downstream effects of BMS-214662 treatment in CML cells?

A: BMS-214662 induces apoptosis in CML cells through the intrinsic pathway. This involves Bax conformational changes, loss of mitochondrial membrane potential, reactive oxygen species generation, cytochrome c release, and caspase-9/3 activation. []

Q5: What role does protein kinase C beta (PKCβ) play in BMS-214662's mechanism?

A: BMS-214662 treatment leads to PKCβ up-regulation in CML stem cells, an early event preceding apoptosis. Using PKC modulators like bryostatin-1 or hispidin can significantly reduce BMS-214662-induced apoptosis. []

Q6: How does BMS-214662 differ from other FTIs in its effect on CML stem cells?

A: Unlike other FTIs or tyrosine kinase inhibitors (TKIs) like imatinib or dasatinib, BMS-214662 can induce apoptosis in both proliferating and quiescent CML stem/progenitor cells, including the CD34+38- population. [, , , , ]

Q7: What is the molecular formula of BMS-214662?

A7: The molecular formula of BMS-214662 is C24H22N6O2S2.

Q8: What is the molecular weight of BMS-214662?

A8: The molecular weight of BMS-214662 is 474.6 g/mol.

Q9: Which cancer types have shown sensitivity to BMS-214662 in preclinical studies?

A: Preclinical studies have demonstrated BMS-214662's activity against various human cancer cell lines, including colon, ovarian, lung, bladder, pancreatic, and myeloma. [, , ]

Q10: How does BMS-214662 impact tumor growth in vivo?

A: BMS-214662 has demonstrated tumor regression in xenograft models of various cancers. In vivo studies highlighted its efficacy in inhibiting tumor growth and inducing apoptosis in models like HCT-116 colon cancer, EJ-1 bladder cancer, and others. [, , ]

Q11: Does BMS-214662 exhibit synergistic effects with other anti-cancer agents?

A: Yes, synergistic effects have been observed when combining BMS-214662 with other agents. Notably, combinations with TKIs like imatinib and dasatinib showed enhanced efficacy against CML cells. [, , , , ]

Q12: Are there any specific cell populations within tumors that are particularly sensitive to BMS-214662?

A: Research suggests that BMS-214662 is particularly effective against quiescent cancer stem cells, which are often resistant to conventional chemotherapy and targeted therapies. [, , , , , ]

Q13: What is the efficacy of BMS-214662 against cells with mutant BCR-ABL, including the T315I mutation?

A: BMS-214662 has shown efficacy against both wild-type and mutant BCR-ABL expressing cells, including the T315I mutation, which is notoriously resistant to many TKIs. [, , ]

Q14: Has BMS-214662 been tested in clinical trials?

A: Yes, BMS-214662 has been evaluated in Phase I and Phase II clinical trials for various solid tumors and hematologic malignancies. [, , , , , , , , ]

Q15: How is BMS-214662 administered?

A: BMS-214662 has been administered intravenously in clinical trials. [, , , , , , , ]

Q16: What is the pharmacokinetic profile of BMS-214662?

A: BMS-214662 exhibits linear pharmacokinetics with a relatively short half-life. Studies have explored both 1-hour and 24-hour intravenous infusions, observing differences in the duration of FT inhibition. [, , , ]

Q17: Does BMS-214662 show evidence of inducing or inhibiting drug-metabolizing enzymes?

A17: While not explicitly mentioned in the provided abstracts, BMS-214662's structure as a benzodiazepine derivative raises the possibility of interactions with drug-metabolizing enzymes. Further research is needed to confirm such interactions.

Q18: Are there any known drug transporter interactions with BMS-214662?

A18: The provided abstracts do not offer specific information on drug transporter interactions with BMS-214662. Further research is needed to investigate this aspect.

Q19: What are the general toxicity concerns associated with BMS-214662?

A: Clinical trials have identified dose-limiting toxicities associated with BMS-214662, leading to the exploration of different dosing schedules and routes of administration to improve its therapeutic window. [, , , , , , , , ]

Q20: What is the impact of structural modifications on the activity of BMS-214662 analogs?

A: Structure-activity relationship (SAR) studies have been conducted on BMS-214662 analogs, leading to the identification of key structural features that influence potency, selectivity, and pharmacological properties. []

Q21: Are there any biomarkers to predict BMS-214662 efficacy or monitor treatment response?

A21: While the abstracts do not mention specific biomarkers for BMS-214662, research on potential biomarkers could focus on PKCβ levels, downstream apoptotic markers, or farnesylation status of target proteins.

Q22: What are the implications of EMS formation in BMS-214662 formulations?

A: Studies have investigated the formation of ethyl methanesulfonate (EMS) in BMS-214662 formulations. Results suggest that under specific storage conditions, the risk of EMS formation, a potential mutagen, appears minimal. []

Q23: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?

A: The search for novel therapies targeting similar pathways is ongoing. Researchers are exploring alternative FTIs, GGTIs, and other agents targeting downstream effectors in the Ras pathway or related signaling cascades. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。